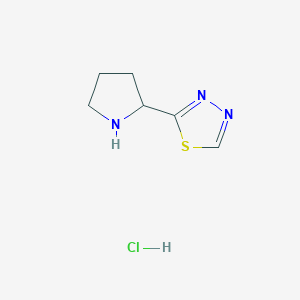

2-Pyrrolidin-2-yl-1,3,4-thiadiazole;hydrochloride

Description

2-Pyrrolidin-2-yl-1,3,4-thiadiazole;hydrochloride is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a pyrrolidine moiety and stabilized as a hydrochloride salt.

Properties

IUPAC Name |

2-pyrrolidin-2-yl-1,3,4-thiadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S.ClH/c1-2-5(7-3-1)6-9-8-4-10-6;/h4-5,7H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPAOIJRNUGUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NN=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-2-yl-1,3,4-thiadiazole;hydrochloride typically involves the reaction of pyrrolidine with thiadiazole derivatives. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include elevated temperatures and the use of solvents such as methanol, tetrahydrofuran (THF), and water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfur and nitrogen atoms in the thiadiazole ring facilitate nucleophilic substitution. Key reactions include:

a. Aromatic Halide Coupling

In alkaline conditions (85% KOH, 0°C–5°C), the thiadiazole reacts with aromatic halides (e.g., benzyl chloride) to form intermediates. Subsequent treatment with benzoyl chloride yields sulfanyl-benzene sulfonyl derivatives .

Example Reaction:

text5-sulfanyl-1,3,4-thiadiazole-2-arylamine + Ar-X → Intermediate Intermediate + Benzoyl chloride → 4-[5-benzoylamino-thiadiazole-2yl-sulfanyl]-benzene sulfonyl chloride

Conditions: 0°C–5°C, vigorous stirring, equimolar reagents .

b. Thiol-Disulfide Exchange

The sulfur atom undergoes substitution with thiol-containing reagents, enabling functionalization for anticonvulsant drug candidates .

Electrophilic Substitution Reactions

Electrophilic attack occurs primarily at the nitrogen atoms of the thiadiazole ring:

a. Halogenation

Chlorine or bromine substituents can be introduced at the para position of aryl groups attached to the thiadiazole. Derivatives like 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole show enhanced bioactivity .

b. Nitration

Nitration under mixed acid conditions (H₂SO₄/HNO₃) modifies electron density, improving interactions with biological targets.

Ring-Opening Reactions

Under acidic or basic conditions, the thiadiazole ring undergoes cleavage:

a. Acidic Hydrolysis

Concentrated HCl at elevated temperatures breaks the thiadiazole ring into thiols and amines, enabling downstream functionalization.

b. Base-Mediated Decomposition

Alkaline solutions (pH > 10) degrade the ring into hydrazine derivatives, useful for synthesizing open-chain analogs .

Functional Group Transformations

The pyrrolidine moiety participates in characteristic amine reactions:

a. Acylation

Reaction with acyl chlorides (e.g., benzoyl chloride) forms amide derivatives. This modification improves blood-brain barrier penetration for CNS-targeted therapies .

b. Reductive Amination

The secondary amine reacts with aldehydes/ketones under reducing conditions (NaBH₄ or H₂/Pd), diversifying the substituent profile .

Table 1: Key Reaction Conditions and Outcomes

Table 2: Synthetic Derivatives and Activity Correlation

These reactions highlight the compound’s versatility in medicinal chemistry, particularly for developing anticonvulsant agents. Strategic functionalization at the thiadiazole ring or pyrrolidine group tailors pharmacokinetic and pharmacodynamic properties, as evidenced by in vivo studies .

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a lead compound in the development of new antimicrobial and anticancer agents . Its structural properties allow for modifications that can enhance biological efficacy or reduce side effects. The hydrochloride form improves solubility and stability, which are critical for drug formulation .

- Antimicrobial Activity : Studies have shown that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have been reported to possess activity against various bacterial strains .

- Anticancer Activity : Research has highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. For example, specific derivatives have demonstrated cytotoxic effects against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines .

Agricultural Chemistry

The compound's unique properties suggest potential applications in agricultural chemistry , particularly as a pesticide or herbicide. Thiadiazole derivatives have been recognized for their ability to inhibit plant pathogens and pests.

Neuropharmacology

Research indicates that 1,3,4-thiadiazole derivatives may exhibit neuroactive properties. Certain compounds have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Anticancer Studies

Research conducted on various derivatives of 1,3,4-thiadiazoles has demonstrated significant anticancer activity. For instance:

- A study showed that certain synthesized derivatives exhibited over 90% growth inhibition on cancer cell lines at specific concentrations .

- Molecular docking studies indicated that these compounds interact effectively with target proteins involved in cancer cell proliferation.

Neuropharmacological Studies

A systematic review indicated that several thiadiazole derivatives possess anticonvulsant properties:

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-2-yl-1,3,4-thiadiazole;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is similar to that of other thiadiazole derivatives, which are known to exhibit a range of biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

2-Amino-1,3,4-thiadiazole Derivatives

- Structure: Replace the pyrrolidine group with an amino (-NH₂) substituent.

- Applications: Enzyme Inhibition: Derivatives like 2-amino-1,3,4-thiadiazole inhibit Trypanosoma brucei pteridine reductase (TbPTR1), a target for antiparasitic drug development. Crystal structures reveal conserved binding modes in the enzyme active site . Corrosion Inhibition: Methyl-, ethyl-, and propyl-substituted 2-amino-1,3,4-thiadiazoles exhibit inhibition efficiencies (IE) of 70–90% for mild steel in hydrochloric acid, with IE increasing with alkyl chain length .

- Synthesis : Synthesized via oxidative cyclization of thiosemicarbazones or reactions with acyl chlorides, yielding 65–87% .

2-Chloro-1,3,4-thiadiazole Derivatives

- Structure : Chlorine substituent at position 2.

- Applications: Intermediate in agrochemical synthesis (e.g., acaricides, insecticides). Reactivity with hydroxylamine or substituted phenols enables functionalization .

- Example: 2-Chloro-5-(5-nitro-2-furyl)-1,3,4-thiadiazole is synthesized via diazotization of 2-amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole .

2-Pyrrolidin-2-yl-1,3-thiazole Dihydrochloride

Functional Analogues in Drug Development

2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde Hydrochloride

- Structure : Thiazole-pyridine hybrid with aldehyde functionality.

- Applications : Versatile intermediate in pharmaceuticals and agrochemicals. CAS 1909327-51-0, molecular weight 226.68 g/mol .

- Comparison : The pyridine moiety enhances π-π stacking interactions, differing from the pyrrolidine’s basicity in the target compound.

5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole Dihydrochloride

Structure-Activity Relationships (SAR) and Design Insights

- Electron-Deficient Cores : Thiadiazoles exhibit stronger electron-withdrawing effects than thiazoles or oxazoles, enhancing interactions with enzyme active sites (e.g., TbPTR1’s hydrophobic pocket near Phe97 and Trp221) .

- Amino Groups: Increase corrosion inhibition by adsorbing onto metal surfaces via lone pairs .

- Salt Forms : Hydrochloride salts enhance stability and bioavailability compared to free bases .

Biological Activity

2-Pyrrolidin-2-yl-1,3,4-thiadiazole;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the thiadiazole ring and the pyrrolidine moiety contribute significantly to its pharmacological profile, making it a candidate for various therapeutic applications.

Structural Characteristics

The compound consists of a thiadiazole ring fused with a pyrrolidine structure. This combination is known to enhance solubility and stability, allowing for better interaction with biological targets. The hydrochloride salt form further improves its aqueous solubility, which is crucial for bioavailability in pharmacological applications.

Biological Activities

The biological activities of this compound have been investigated across several studies, highlighting its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance:

- Bacterial Activity : Exhibits effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Fungal Activity : Shows antifungal activity against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .

Anticancer Potential

The anticancer properties of this compound are attributed to its ability to inhibit key enzymes involved in cancer cell proliferation. Studies have demonstrated that:

- It may interact with topoisomerase II, leading to DNA damage and apoptosis in cancer cells.

- Molecular docking studies suggest that the compound can bind effectively to various cancer-related targets, indicating potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

- DNA Interaction : Binding to DNA and affecting topoisomerase activity leads to cell cycle arrest and apoptosis.

- Enzyme Inhibition : Targeting specific enzymes involved in inflammation and cancer progression contributes to its therapeutic effects .

Case Studies

Several case studies have explored the efficacy of this compound:

-

Antimicrobial Efficacy Study :

- A study demonstrated that derivatives of this compound exhibited MIC values significantly lower than those of conventional antibiotics against resistant bacterial strains.

- The study highlighted the structural modifications that enhance antimicrobial potency.

-

Anticancer Activity Assessment :

- In vitro tests on breast cancer cell lines showed that the compound induced apoptosis through caspase activation.

- The study utilized flow cytometry to quantify apoptotic cells after treatment with varying concentrations of the compound.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,3,4-Thiadiazole | Contains thiadiazole ring | Antimicrobial and anticancer properties |

| Pyrrolidine Derivatives | Pyrrolidine ring | CNS active; potential anxiolytic effects |

| 2-Amino-Thiazole | Thiazole ring with amino group | Neuroactive and anti-inflammatory effects |

This table illustrates how this compound stands out due to its specific combination of structural features that may lead to unique pharmacological profiles not observed in other similar compounds .

Q & A

Q. What are the standard synthesis protocols for 2-Pyrrolidin-2-yl-1,3,4-thiadiazole hydrochloride, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions starting with thiosemicarbazide derivatives or pre-functionalized pyrrolidine-thiadiazole precursors. Key steps include:

- Cyclization : Reacting thiosemicarbazides with acyl chlorides or carboxylic acids under reflux conditions (e.g., acetic anhydride at 80–100°C) to form the thiadiazole core .

- Salt Formation : Treating the free base with hydrochloric acid to obtain the hydrochloride salt, ensuring stoichiometric control to avoid impurities .

- Yield Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF), temperature gradients, and catalyst use (e.g., p-toluenesulfonic acid) can improve yields from 65% to 85% .

Q. Example Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Cyclization | Acetyl chloride | Acetic acid | 80°C | 74–87% |

| Salt Formation | HCl (gaseous) | Ethanol | 0–5°C | >90% |

Q. Which analytical techniques are most effective for structural characterization of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing pyrrolidine and thiadiazole moieties .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., using SHELX-90 for phase determination) .

- TLC Monitoring : Ensures reaction progress and purity using silica gel plates with UV detection .

Q. What safety protocols are critical when handling 2-Pyrrolidin-2-yl-1,3,4-thiadiazole hydrochloride?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal contact .

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation.

- Waste Disposal : Neutralize with sodium bicarbonate before disposal in designated chemical waste streams .

Advanced Research Questions

Q. How can thermodynamic stability and substituent effects on 2-amino-1,3,4-thiadiazole derivatives guide synthetic optimization?

- Calorimetric Studies : Combustion calorimetry measures standard molar enthalpies of formation (ΔfH°), revealing stability trends. For example, alkyl-substituted derivatives (e.g., 5-methyl or 5-ethyl) exhibit higher stability due to steric and electronic effects .

- Computational Modeling : Density Functional Theory (DFT) calculates Gibbs free energy (ΔG) to predict reaction feasibility. Compare with experimental ΔfH° values to identify discrepancies (e.g., ±5 kJ/mol margins) .

Q. Key Data :

| Compound | ΔfH° (gaseous, kJ/mol) |

|---|---|

| 2-Amino-1,3,4-thiadiazole | 145.2 ± 1.3 |

| 5-Methyl derivative | 158.7 ± 1.5 |

| 5-Ethyl derivative | 162.4 ± 1.6 |

Q. What strategies are employed to study the compound’s reactivity in novel heterocyclic transformations?

- Hydrazonoyl Chloride Reactions : React with hydrazonoyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) to form imino-thiadiazole derivatives, monitored by ¹H NMR .

- Cross-Coupling Catalysis : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 5-position .

Q. Example Reaction :

| Reactant | Catalyst | Solvent | Product Yield |

|---|---|---|---|

| 2-Pyridinylboronic acid | Pd(PPh₃)₄ | THF/H₂O | 78% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.